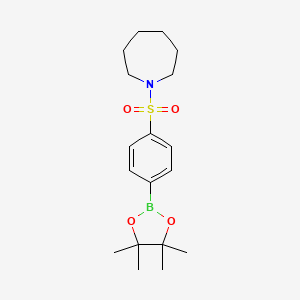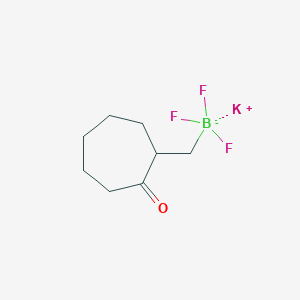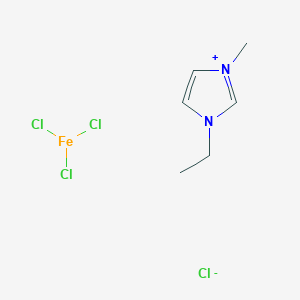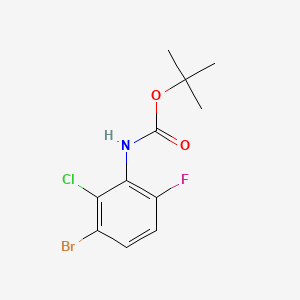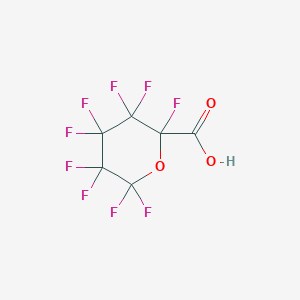
Perfluorotetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorotetrahydro-2H-pyran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C6HF9O3. It is characterized by the presence of a perfluorinated tetrahydropyran ring and a carboxylic acid functional group. This compound is notable for its high thermal stability and resistance to chemical reactions due to the strong electron-withdrawing effects of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perfluorotetrahydro-2H-pyran-2-carboxylic acid typically involves the fluorination of tetrahydropyran derivatives. One common method is the direct fluorination of tetrahydropyran-2-carboxylic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing a fluorinating agent. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as distillation or recrystallization to obtain high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorotetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form perfluorotetrahydro-2H-pyran-2-carboxylate salts.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Perfluorotetrahydro-2H-pyran-2-carboxylate salts.
Reduction: Perfluorotetrahydro-2H-pyran-2-methanol or perfluorotetrahydro-2H-pyran-2-aldehyde.
Substitution: Various substituted perfluorotetrahydro-2H-pyran derivatives.
Applications De Recherche Scientifique
Perfluorotetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in the study of fluorinated biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other materials.
Mécanisme D'action
The mechanism of action of perfluorotetrahydro-2H-pyran-2-carboxylic acid is largely influenced by the presence of fluorine atoms, which enhance its stability and resistance to chemical reactions. The electron-withdrawing effects of fluorine atoms reduce the reactivity of the carboxylic acid group, making the compound less prone to nucleophilic attack. This property is exploited in various applications where chemical stability is crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorobutanoic acid (PFBA)
- Perfluorodecanoic acid (PFDA)
Uniqueness
Perfluorotetrahydro-2H-pyran-2-carboxylic acid is unique due to its cyclic structure, which imparts additional stability compared to linear perfluorinated carboxylic acids. The presence of the tetrahydropyran ring also influences its physical and chemical properties, making it distinct from other perfluorinated acids.
Propriétés
IUPAC Name |
2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9O3/c7-2(1(16)17)3(8,9)4(10,11)5(12,13)6(14,15)18-2/h(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGWKGIWYUWEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336233 |
Source


|
| Record name | 2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
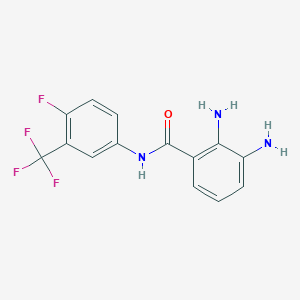
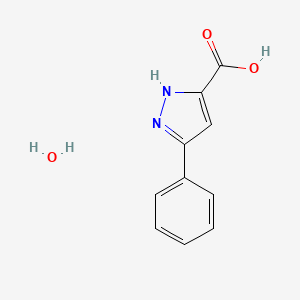
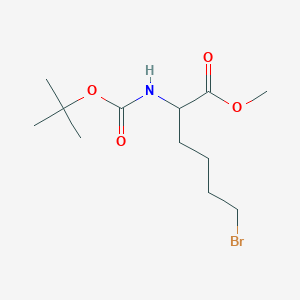
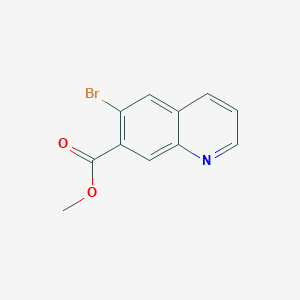
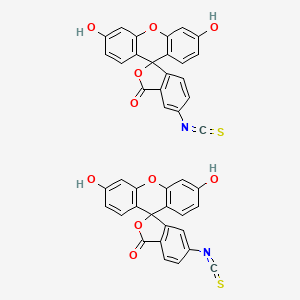

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8005112.png)
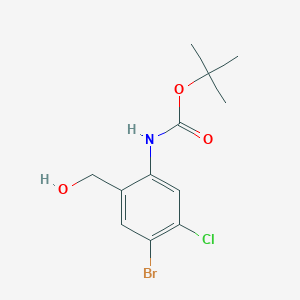
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005123.png)
